N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide
Description
N-((4-(Dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with a dimethylamino group and a thiophene sulfonamide moiety. This compound belongs to a class of molecules designed to modulate biological targets through interactions involving the sulfonamide group (a common pharmacophore) and the pyrimidine scaffold, which is prevalent in kinase inhibitors and antimicrobial agents. The dimethylamino group enhances solubility and may influence electronic properties, while the thiophene ring contributes to π-π stacking interactions in target binding.
Properties
IUPAC Name |
N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S2/c1-15(2)10-5-6-12-9(14-10)8-13-19(16,17)11-4-3-7-18-11/h3-7,13H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDEWFGKSQZJKQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-dimethoxypyrimidine and dimethylamine.
Introduction of the Thiophene Moiety: The thiophene-2-sulfonamide group can be introduced via a nucleophilic substitution reaction. This involves reacting the pyrimidine intermediate with thiophene-2-sulfonyl chloride in the presence of a base like triethylamine.
Final Coupling: The final step involves coupling the dimethylamino-pyrimidine intermediate with the thiophene-2-sulfonamide under suitable conditions, often using a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Bases like sodium hydride or potassium carbonate are often used to facilitate nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding.
Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The dimethylamino group enhances its binding affinity to certain enzymes or receptors, while the thiophene-2-sulfonamide moiety can interact with biological membranes or proteins. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Findings
Pyrimidine Substituents: The dimethylamino group in the target compound likely improves solubility compared to analogs with chlorophenyl (5a-c, ) or methyl groups (). This aligns with trends in sulfonamide derivatives, where polar substituents enhance aqueous solubility . In contrast, osimertinib’s indole-substituted pyrimidine () prioritizes target specificity (EGFR) over solubility, necessitating a mesylate salt formulation .
Sulfonamide Linkage :
- Thiophene-2-sulfonamide (target) may exhibit stronger π-π interactions than benzenesulfonamide analogs (–2) due to the electron-rich thiophene ring. This could enhance binding affinity in kinase or receptor targets .
- Thiazole-linked sulfonamides () show reduced solubility but increased metabolic stability, highlighting trade-offs in drug design .
Biological Activity: Compounds like 5b () and thiazole derivatives () demonstrate antimicrobial activity, suggesting the target compound could share this profile if optimized . Osimertinib’s success as an EGFR inhibitor underscores the importance of pyrimidine heterocycles in kinase targeting, though the target compound’s dimethylamino group may redirect selectivity .
Biological Activity
N-((4-(dimethylamino)pyrimidin-2-yl)methyl)thiophene-2-sulfonamide, with CAS number 1796993-92-4, is a compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potentials based on various studies.
- Molecular Formula : C₁₁H₁₄N₄O₂S₂
- Molecular Weight : 298.4 g/mol
- Structure : The compound features a thiophene ring substituted with a sulfonamide group and a dimethylaminopyrimidine moiety.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives with similar structures have shown potent inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (µM) | Activity |
|---|---|---|
| HeLa (cervical) | 38.44 | Moderate cytotoxicity |
| HepG2 (liver) | 54.25 | Moderate cytotoxicity |
| NCI-H23 (lung) | >90 | High cytotoxicity |
These findings suggest that the compound may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity, particularly through inhibition of key signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway. Compounds in this class have been shown to inhibit the release of pro-inflammatory cytokines like TNF-alpha in various models:
- Inhibition of TNF-alpha Release : Studies demonstrated that similar compounds could inhibit LPS-induced TNF-alpha release in vitro, indicating their potential use in treating inflammatory diseases.
The proposed mechanism of action for this compound involves:
- Inhibition of Kinases : Targeting kinases such as JNK and p38 MAPK, which play critical roles in inflammation and cancer progression.
- Modulation of Apoptosis : Inducing apoptosis in cancer cells through the activation of caspases and other apoptotic pathways.
Case Studies
- Study on HepG2 Cells : A study evaluated the effects of the compound on HepG2 liver cancer cells, showing a significant reduction in cell viability at concentrations above 50 µM.
- Inflammation Model : In an experimental model of inflammation, the compound reduced edema and inflammatory markers significantly compared to controls, suggesting its therapeutic potential in inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
